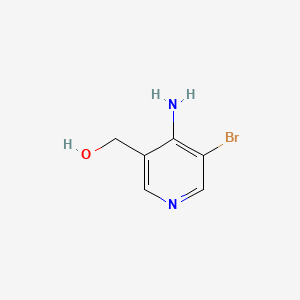

(4-Amino-5-bromopyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-5-bromopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-5-2-9-1-4(3-10)6(5)8/h1-2,10H,3H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZSDOAVPLXAMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-Amino-5-bromopyridin-3-yl)methanol CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Amino-5-bromopyridin-3-yl)methanol, a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific compound, this guide also draws upon information from closely related analogs to provide a thorough understanding of its properties and potential.

Chemical and Physical Properties

This compound, with the CAS number 1806995-45-8 , is a functionalized pyridine ring system. The presence of an amino group, a bromine atom, and a hydroxymethyl group provides multiple points for chemical modification, making it an attractive scaffold for the synthesis of diverse compound libraries.

| Property | Value | Source |

| CAS Number | 1806995-45-8 | N/A |

| Molecular Formula | C₆H₇BrN₂O | N/A |

| Molecular Weight | 203.04 g/mol | N/A |

| Appearance | Likely a solid | Inferred |

| Purity | Typically >98% | Commercial Suppliers |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow:

Caption: A plausible multi-step synthesis workflow for this compound.

Detailed Hypothetical Protocol:

-

Nitration of a 3-bromo-5-(hydroxymethyl)pyridine derivative: The starting pyridine could be protected and then nitrated at the 4-position using standard nitrating agents (e.g., HNO₃/H₂SO₄).

-

Reduction of the nitro group: The nitro group can be reduced to an amino group using a variety of reducing agents, such as SnCl₂/HCl or catalytic hydrogenation (e.g., H₂, Pd/C).

-

Deprotection (if necessary): Removal of any protecting groups from the hydroxyl and/or amino functionalities would yield the final product.

It is crucial to note that this is a generalized and hypothetical protocol. Reaction conditions, including reagents, solvents, temperatures, and reaction times, would require careful optimization for this specific substrate.

Spectroscopic and Analytical Data

Specific spectroscopic data for this compound is not widely published. The following table provides expected analytical characteristics based on its structure and data from analogous compounds.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring, a singlet for the aminoprotons, a signal for the hydroxyl proton, and a singlet for the methylene protons of the methanol group. Chemical shifts would be influenced by the electronic effects of the amino, bromo, and hydroxymethyl substituents. |

| ¹³C NMR | Six distinct signals for the six carbon atoms in the molecule. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), O-H stretching (hydroxyl group), C-H stretching (aromatic and aliphatic), C=C and C=N stretching (pyridine ring), and C-Br stretching. |

Applications in Drug Development and Potential Signaling Pathways

While direct applications of this compound are not extensively documented, the 4-aminopyridine scaffold is a well-established pharmacophore in drug discovery. Derivatives have been investigated for a range of therapeutic targets.

Potential Therapeutic Areas:

-

Neurological Disorders: 4-Aminopyridine itself is a potassium channel blocker used to improve walking in patients with multiple sclerosis. The core structure of this compound could serve as a starting point for developing novel modulators of ion channels for various neurological conditions.

-

Oncology: Certain aminopyridine derivatives have shown potential as inhibitors of enzymes involved in cancer progression, such as ecto-nucleotidases. The functional groups on the target molecule allow for the synthesis of derivatives that could be screened for anticancer activity.

-

Neurodegenerative Diseases: Research has explored 4-aminopyridine derivatives for their potential antiamnesic activity in the context of Alzheimer's disease.

Potential Signaling Pathway Involvement:

Based on the known activities of related compounds, this compound derivatives could potentially modulate signaling pathways by targeting key proteins such as ion channels or kinases.

Caption: Potential biological targets and therapeutic applications of the 4-aminopyridine scaffold.

Safety and Handling

Specific safety and handling data for this compound is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related brominated pyridine compounds, hazards may include skin and eye irritation, and potential toxicity if ingested or inhaled. A material safety data sheet (MSDS) should be consulted from the supplier before handling.

Conclusion

This compound is a versatile chemical building block with significant potential for the development of novel therapeutic agents. Its trifunctional nature allows for diverse synthetic modifications, enabling the exploration of a wide chemical space. While specific data for this compound is limited, the well-documented biological activities of the broader 4-aminopyridine class of molecules suggest that it is a promising starting point for drug discovery programs targeting neurological disorders, cancer, and other diseases. Further research into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its potential.

An In-Depth Technical Guide to the Synthesis and Purification of (4-Amino-5-bromopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and purification methods for (4-Amino-5-bromopyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthetic protocol, this guide outlines a scientifically sound, two-step approach commencing with the synthesis of the key intermediate, 4-Amino-5-bromonicotinic acid, followed by its selective reduction.

Chemical Properties and Data

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1806995-45-8 |

| Molecular Formula | C₆H₇BrN₂O |

| Molecular Weight | 203.04 g/mol |

| Purity (Typical) | ≥98% |

| Appearance | Not specified (likely a solid) |

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step sequence. The first step involves the preparation of the intermediate 4-Amino-5-bromonicotinic acid, which is then reduced in the second step to the target alcohol.

Caption: Proposed two-step synthetic workflow for this compound.

Experimental Protocols

The following protocols are proposed based on established chemical transformations for similar pyridine derivatives. Researchers should perform small-scale trials to optimize conditions.

Step 1: Synthesis of 4-Amino-5-bromonicotinic acid

This synthesis involves three stages: bromination of nicotinic acid, followed by chlorination and then amination.

Stage 1a: Synthesis of 5-Bromonicotinic acid

This procedure is adapted from a patented method for the bromination of nicotinic acid.[1]

-

Reagents and Materials:

-

Nicotinic acid

-

Thionyl chloride (SOCl₂)

-

Bromine (Br₂)

-

Iron powder (catalyst)

-

4N Sodium hydroxide (NaOH) solution

-

Ice

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of nicotinic acid (e.g., 50 g, 0.406 mol), thionyl chloride (e.g., 70 ml, 0.96 mol), and iron powder (e.g., 1 g, 2% w/w) is heated to 70°C with stirring.[1]

-

Bromine (e.g., 40 ml, 0.78 mol) is added dropwise over 2 hours while maintaining the temperature at 70°C.[1]

-

The reaction mixture is then refluxed with stirring for 6 hours.[1]

-

After reflux, excess bromine and thionyl chloride are removed by distillation.[1]

-

The residue is cooled to 0°C in an ice bath.[1]

-

A cooled 4N sodium hydroxide solution is added slowly with vigorous stirring until the pH of the reaction mixture reaches approximately 3.[1]

-

The precipitated 5-bromonicotinic acid is collected by suction filtration and washed with ice-cold water.[1]

-

The crude product can be purified by recrystallization from ethanol. The expected yield is high, potentially up to 95%.[1]

-

Stage 1b: Synthesis of 4-Chloro-5-bromonicotinic acid

Stage 1c: Synthesis of 4-Amino-5-bromonicotinic acid

This stage involves a nucleophilic aromatic substitution (SNAr) reaction to replace the chloro group with an amino group.

-

Reagents and Materials:

-

4-Chloro-5-bromonicotinic acid

-

Aqueous ammonia (concentrated)

-

Copper(II) sulfate (catalyst, optional)

-

A sealed reaction vessel (e.g., a pressure vessel or a sealed tube)

-

-

Procedure:

-

4-Chloro-5-bromonicotinic acid is placed in a sealed reaction vessel.

-

Concentrated aqueous ammonia is added in excess.

-

A catalytic amount of copper(II) sulfate can be added to facilitate the reaction.

-

The vessel is securely sealed and heated to a temperature typically ranging from 150-200°C for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

After cooling to room temperature, the reaction vessel is carefully opened in a well-ventilated fume hood.

-

The reaction mixture is acidified with an acid like hydrochloric acid (HCl) to precipitate the product.

-

The solid 4-Amino-5-bromonicotinic acid is collected by filtration, washed with water, and dried.

-

Step 2: Reduction of 4-Amino-5-bromonicotinic acid to this compound

The selective reduction of the carboxylic acid group in the presence of the amino and bromo groups can be achieved using a borane reagent. Borane is known to reduce carboxylic acids to alcohols while being generally unreactive towards aromatic halides and amines under standard conditions.

-

Reagents and Materials:

-

4-Amino-5-bromonicotinic acid

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol or ethanol

-

Water

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), a solution of 4-Amino-5-bromonicotinic acid in anhydrous THF is prepared in a round-bottom flask.

-

The flask is cooled to 0°C in an ice bath.

-

A solution of borane-tetrahydrofuran complex (approximately 3-4 equivalents) is added dropwise to the stirred solution of the carboxylic acid.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 8-12 hours). The reaction progress should be monitored by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) may be required.

-

Once the reaction is complete, the mixture is cooled back to 0°C.

-

The reaction is carefully quenched by the slow, dropwise addition of methanol or ethanol. Vigorous gas evolution (hydrogen) will be observed.

-

After the gas evolution ceases, the mixture is stirred at room temperature for an additional 1-2 hours.

-

The reaction mixture is then poured into water and extracted with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

The combined organic layers are washed successively with water and brine solution, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification

The crude product can be purified by standard laboratory techniques.

Recrystallization

-

Solvent Selection: A suitable solvent system for recrystallization needs to be determined empirically. Common solvents for aminopyridine derivatives include ethanol, water, or a mixture of solvents like benzene and ligroin.

-

General Procedure:

-

Dissolve the crude product in a minimum amount of a hot, suitable solvent.

-

If the solution is colored, it can be treated with a small amount of activated carbon and then filtered hot through a fluted filter paper.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

The crystals are then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

-

Column Chromatography

-

Stationary Phase: Silica gel is a common choice for the stationary phase.

-

Mobile Phase: A solvent system that provides good separation of the product from impurities needs to be determined by TLC analysis. A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a common starting point. The polarity can be gradually increased to elute the desired compound.

-

Procedure:

-

A slurry of silica gel in the chosen mobile phase is packed into a chromatography column.

-

The crude product is dissolved in a minimum amount of the mobile phase (or a slightly more polar solvent if solubility is an issue) and loaded onto the top of the silica gel bed.

-

The mobile phase is then passed through the column, and fractions are collected.

-

The fractions are analyzed by TLC to identify those containing the pure product.

-

The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

-

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the public domain detailing the involvement of this compound in specific signaling pathways or established experimental workflows beyond its role as a chemical intermediate. Its structural similarity to other biologically active aminopyridines suggests potential for investigation in areas such as neuroscience, where aminopyridines are known to act as potassium channel blockers.

Caption: General purification workflow for this compound.

Safety Information

-

General Precautions: This synthesis should be carried out by trained personnel in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Specific Hazards:

-

Thionyl chloride and Bromine: These are corrosive and toxic. Handle with extreme care.

-

Borane reagents: These are flammable and can react violently with water. Handle under an inert atmosphere.

-

Concentrated acids and bases: These are corrosive.

-

-

Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.

This guide provides a robust framework for the synthesis and purification of this compound. Researchers are encouraged to consult the primary literature for analogous transformations and to optimize the proposed conditions for their specific laboratory settings.

References

An In-Depth Technical Guide to the Chemical Reactivity of (4-Amino-5-bromopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Amino-5-bromopyridin-3-yl)methanol, a trifunctional pyridine derivative, holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group, a bromine atom, and a hydroxymethyl group, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of the predicted chemical reactivity of this compound, drawing upon established principles of pyridine chemistry and data from analogous structures. Key transformations, including metal-catalyzed cross-coupling reactions, modifications of the amino and hydroxymethyl functionalities, and nucleophilic substitution, are discussed in detail. This document aims to serve as a foundational resource for researchers looking to incorporate this compound into their synthetic strategies.

Introduction

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of the pyridine ring is a cornerstone of modern drug discovery, enabling the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. This compound (CAS No. 1806995-45-8) is a particularly interesting, yet underexplored, building block.[1] Its structure combines a nucleophilic amino group, a versatile bromine handle for cross-coupling reactions, and a primary alcohol that can be further functionalized. This guide will explore the expected reactivity at each of these sites, providing predicted reaction pathways and generalized experimental protocols based on closely related compounds.

Molecular Structure and Physicochemical Properties

| Property | Value |

| CAS Number | 1806995-45-8[1] |

| Molecular Formula | C₆H₇BrN₂O[1] |

| Molecular Weight | 203.04 g/mol [1] |

| Predicted Density | 1.766 g/cm³ |

| Predicted Boiling Point | 389.9 °C |

Reactivity of the Bromine Atom: Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The electronic nature of the pyridine ring, influenced by the electron-donating amino group at C4 and the weakly electron-withdrawing hydroxymethyl group at C3, will impact the reactivity of the C-Br bond. In general, the pyridine nitrogen makes the ring electron-deficient, facilitating oxidative addition of the palladium catalyst.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organoboron species with an organohalide.[3] It is anticipated that this compound will readily participate in such reactions. The choice of catalyst, ligand, and base will be crucial for achieving high yields.

Predicted Reaction Scheme:

Caption: Predicted Suzuki-Miyaura coupling reaction.

Table 1: Predicted Conditions for Suzuki-Miyaura Coupling

| Aryl Boronic Acid (R-B(OH)₂) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Predicted Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 60-85[4] |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 70-90 |

| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 65-88 |

Experimental Protocol (General):

-

To a degassed solution of this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.) in the chosen solvent system, add the palladium catalyst and ligand.

-

Heat the mixture under an inert atmosphere at the specified temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted pyridines.[5] This reaction is typically co-catalyzed by palladium and copper(I).[5]

Predicted Reaction Scheme:

Caption: Predicted Sonogashira coupling reaction.

Table 2: Predicted Conditions for Sonogashira Coupling

| Terminal Alkyne (R-C≡CH) | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp. (°C) | Predicted Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | THF | 60-80 | 70-95[5] |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 75-92 |

| 1-Hexyne | Pd(OAc)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 72-96[6] |

Experimental Protocol (General):

-

To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in the chosen solvent, add the base, the palladium catalyst, and the copper(I) catalyst under an inert atmosphere.[5]

-

Heat the reaction mixture to the specified temperature for 2-6 hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the mixture, filter off any solids, and concentrate the filtrate.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[7] This would allow for the introduction of a second amino group at the C5 position of the pyridine ring.

Predicted Reaction Scheme:

Caption: Predicted Buchwald-Hartwig amination.

Table 3: Predicted Conditions for Buchwald-Hartwig Amination

| Amine (R¹R²NH) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Predicted Yield (%) |

| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100-110 | 55-98[8] |

| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Dioxane | 90-100 | 60-85 |

| Benzylamine | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | K₃PO₄ | Toluene | 80-110 | 50-80 |

Experimental Protocol (General):

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), the base (1.4 equiv.), the palladium catalyst, and the ligand in a Schlenk tube.

-

Add the anhydrous solvent and seal the tube.

-

Heat the mixture with vigorous stirring at the specified temperature for 12-24 hours.

-

After cooling, dilute the reaction mixture with an organic solvent and filter through celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

Reactivity of the Hydroxymethyl Group

The primary alcohol at the C3 position is amenable to oxidation to form either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to the Aldehyde

Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a common and effective reagent for the oxidation of benzylic and allylic alcohols.

Predicted Reaction Scheme:

Caption: Predicted oxidation to the aldehyde.

Table 4: Predicted Conditions for Oxidation to Aldehyde

| Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Predicted Yield (%) |

| Activated MnO₂ | Dichloromethane or Chloroform | Reflux | 12-48 | 60-85 |

| Pyridinium chlorochromate (PCC) | Dichloromethane | Room Temp. | 2-6 | 70-90 |

Experimental Protocol (MnO₂ Oxidation):

-

To a stirred suspension of activated manganese dioxide (5-10 equiv.) in a suitable solvent (e.g., dichloromethane), add a solution of this compound (1.0 equiv.).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of celite, washing the filter cake with the solvent.

-

Concentrate the filtrate to obtain the crude aldehyde, which can be purified by column chromatography or recrystallization.

Oxidation to the Carboxylic Acid

Stronger oxidizing agents can be employed to convert the hydroxymethyl group directly to a carboxylic acid.

Predicted Reaction Scheme:

Caption: Predicted oxidation to the carboxylic acid.

Table 5: Predicted Conditions for Oxidation to Carboxylic Acid

| Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Predicted Yield (%) |

| KMnO₄ | aq. NaOH | 80-100 | 2-8 | 50-75 |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 - Room Temp. | 1-4 | 60-80 |

Experimental Protocol (KMnO₄ Oxidation):

-

Dissolve this compound (1.0 equiv.) in an aqueous sodium hydroxide solution.

-

Heat the solution and add potassium permanganate (2-4 equiv.) portion-wise, maintaining the temperature.

-

After the purple color has disappeared, heat for an additional period.

-

Cool the mixture and filter off the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry.

Reactivity of the Amino Group

The exocyclic amino group at the C4 position can undergo a variety of reactions typical of aromatic amines, such as acylation and diazotization.

Acylation

The amino group can be readily acylated using acylating agents like acetic anhydride or acyl chlorides to form the corresponding amide.

Predicted Reaction Scheme:

Caption: Predicted acylation of the amino group.

Experimental Protocol (Acetylation):

-

Dissolve this compound (1.0 equiv.) in pyridine or another suitable solvent.

-

Cool the solution in an ice bath and add acetic anhydride (1.1-1.5 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Pour the reaction mixture into ice water to quench excess anhydride.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the resulting amide by recrystallization or column chromatography.

Diazotization

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of other functional groups via Sandmeyer-type reactions. Pyridyl diazonium salts are often unstable and are typically used in situ.

Predicted Reaction Scheme:

Caption: Predicted diazotization and subsequent substitution.

Experimental Protocol (General for Diazotization and Hydrolysis):

-

Dissolve this compound (1.0 equiv.) in dilute mineral acid (e.g., H₂SO₄) and cool to 0-5 °C.

-

Slowly add a cold aqueous solution of sodium nitrite (1.0-1.1 equiv.) dropwise, maintaining the low temperature.

-

After the addition is complete, stir the mixture for a short period (15-30 minutes).

-

To achieve hydrolysis to the corresponding phenol, the solution can be gently warmed, and the product extracted. For other substitutions, the cold diazonium salt solution is added to a solution of the appropriate nucleophile (e.g., CuCl, CuBr, CuCN).

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically occurs at the C2 and C4 positions, which are activated by the electron-withdrawing effect of the ring nitrogen.[9] The bromine atom at C5 is not in an activated position for a standard SNAr mechanism. Therefore, direct displacement of the bromine by a nucleophile is predicted to be difficult under standard SNAr conditions.

Conclusion

This compound is a promising scaffold for the synthesis of complex, functionalized pyridine derivatives. Its three distinct functional groups offer orthogonal handles for a variety of chemical transformations. The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkynyl, and amino substituents. The hydroxymethyl group provides a route to aldehydes and carboxylic acids, while the amino group can be acylated or transformed into other functionalities via diazotization. This guide provides a foundational understanding of the predicted reactivity of this molecule, offering a starting point for the design of novel synthetic routes in drug discovery and materials science. Experimental validation of these predicted pathways will be essential to fully unlock the synthetic potential of this versatile building block.

References

- 1. cyclicpharma.com [cyclicpharma.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 6. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of (4-Amino-5-bromopyridin-3-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of (4-Amino-5-bromopyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document provides a comprehensive framework for its empirical determination. It includes a qualitative analysis of its expected solubility based on structural analogs, detailed experimental protocols for both thermodynamic and kinetic solubility assessment, and templates for data presentation. The methodologies outlined herein are intended to empower researchers to generate reliable and consistent solubility data, crucial for process development, formulation, and regulatory filings.

Introduction

This compound (CAS No. 1806995-45-8) is a substituted pyridine derivative with a molecular formula of C6H7BrN2O and a molecular weight of 203.04 g/mol .[1] Its structure, featuring an amino group, a bromine atom, and a hydroxymethyl group on the pyridine ring, suggests a moderate to high polarity. Understanding its solubility in various organic solvents is paramount for its purification, reaction optimization, and formulation into drug products. Poor solubility can present significant challenges in drug discovery and development, impacting bioavailability and creating obstacles for formulation.[2][3]

Qualitative Solubility Prediction

Lacking specific experimental data for this compound, we can infer its likely solubility characteristics by examining structurally related compounds.

-

Pyridine: The parent heterocycle, pyridine, is miscible with a wide range of organic solvents, including water, ethanol, diethyl ether, methanol, and DMSO.[4]

-

Aminopyridines: The presence of an amino group generally increases polarity and the potential for hydrogen bonding. For instance, 4-aminopyridine is soluble in water, ethanol, DMSO, and dimethylformamide.[5] Specifically, its solubility in PBS (pH 7.2) is approximately 30 mg/mL.[5] 2-aminopyridine's solubility is highest in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), followed by alcohols like methanol and ethanol, and is lowest in non-polar solvents like cyclohexane.[6]

-

Substituent Effects: The hydroxymethyl group (-CH2OH) is expected to increase polarity and enhance solubility in protic solvents (e.g., alcohols) through hydrogen bonding. The bromine atom is a bulky, electronegative substituent that can influence crystal lattice energy and intermolecular interactions, potentially modulating solubility in a less predictable manner.

Based on these analogs, this compound is anticipated to exhibit good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetonitrile), and poor solubility in non-polar solvents (e.g., hexane, toluene).

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in the public literature. Researchers are encouraged to determine this data empirically using the protocols outlined in the subsequent sections. The following table is provided as a template for organizing experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| e.g., Methanol | 25 | Thermodynamic | ||

| e.g., Acetonitrile | 25 | Thermodynamic | ||

| e.g., Dichloromethane | 25 | Thermodynamic | ||

| e.g., Toluene | 25 | Thermodynamic | ||

| e.g., DMSO | 25 | Thermodynamic | ||

| e.g., Ethanol | 25 | Thermodynamic | ||

| e.g., Isopropanol | 25 | Thermodynamic | ||

| e.g., Ethyl Acetate | 25 | Thermodynamic |

Experimental Protocols

Two primary types of solubility are relevant in drug development: thermodynamic and kinetic solubility.[7] Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO).[7][8]

This method determines the equilibrium solubility of a compound and is considered the gold standard.[9]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium at a given temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker set to a constant temperature (e.g., 25°C). The solution should be agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the excess solid.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

This high-throughput method is often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[2][10]

Objective: To determine the concentration at which this compound precipitates when an aqueous buffer is added to a DMSO stock solution.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well or 384-well microplates

-

Automated liquid handler (recommended)

-

Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy

Procedure:

-

Serial Dilution: Prepare serial dilutions of the DMSO stock solution of this compound directly in the microplate.

-

Buffer Addition: Add the aqueous buffer to each well. The final concentration of DMSO should be kept low (typically 1-5%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) with gentle shaking.

-

Measurement: Measure the turbidity (light scattering) or absorbance of each well using a plate reader. An increase in turbidity or absorbance indicates the formation of a precipitate.

-

Data Analysis: Plot the measured signal against the compound concentration. The kinetic solubility is typically defined as the concentration at which the signal begins to increase significantly, indicating precipitation.

Visualizations

The following diagrams illustrate the workflows for determining thermodynamic and kinetic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

References

- 1. cyclicpharma.com [cyclicpharma.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. evotec.com [evotec.com]

- 4. Pyridine - Sciencemadness Wiki [sciencemadness.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. asianpubs.org [asianpubs.org]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. bmglabtech.com [bmglabtech.com]

Stability and Storage of (4-Amino-5-bromopyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Amino-5-bromopyridin-3-yl)methanol is a key building block in pharmaceutical research and development. Ensuring its stability and integrity throughout its lifecycle is critical for the reliability and reproducibility of experimental results and the quality of downstream products. This technical guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and methodologies for stability assessment of this compound. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from structurally related aminopyridine and brominated aromatic compounds to provide best-practice recommendations.

Introduction

This compound, with CAS number 1806995-45-8, possesses a unique combination of functional groups: a primary aromatic amine, a bromine substituent, and a hydroxymethyl group on a pyridine ring. This trifunctional nature makes it a versatile intermediate but also introduces potential stability challenges. The amino group is susceptible to oxidation, the bromine atom can be subject to dehalogenation, and the hydroxymethyl group can undergo oxidation. Furthermore, the pyridine ring itself can be involved in various chemical transformations. Understanding these potential liabilities is crucial for its proper handling and storage.

Recommended Storage and Handling Conditions

Based on safety data sheets (SDS) of analogous compounds and general best practices for handling air- and light-sensitive chemicals, the following storage and handling conditions are recommended to maintain the integrity of this compound.

Table 1: Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the amino group. |

| Light | Amber or opaque container | To protect from light-induced degradation. |

| Moisture | Tightly sealed container with desiccant | To prevent hydrolysis and other moisture-mediated reactions. |

| Container | Chemically resistant glass (e.g., borosilicate) | To avoid leaching or reaction with the container material. |

Handling Precautions:

-

Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

When handling larger quantities or for prolonged periods, consider working in an inert atmosphere glovebox.

-

Avoid generating dust.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been published, based on the chemistry of its functional groups and related compounds, several potential degradation routes can be postulated.

-

Oxidation: The primary amino group is susceptible to oxidation, which can be initiated by air (oxygen), light, or trace metal impurities. This can lead to the formation of colored impurities and dimerization or polymerization products.

-

Dehalogenation: The carbon-bromine bond can be cleaved under certain conditions, such as exposure to reducing agents, certain metals, or high-energy light. This would result in the formation of (4-aminopyridin-3-yl)methanol.

-

Photodecomposition: Aromatic and heteroaromatic compounds, particularly those with amino and halogen substituents, can be sensitive to UV and visible light, leading to a variety of degradation products.

-

Reaction with Carbon Dioxide: Primary aromatic amines can react with atmospheric carbon dioxide to form carbamates, especially in the presence of moisture.

Below is a conceptual diagram illustrating potential degradation pathways.

Caption: Potential degradation pathways for this compound.

Stability Assessment

A systematic approach to stability testing is essential to determine the re-test period and appropriate storage conditions for this compound.

Experimental Protocol for a Long-Term Stability Study

This protocol provides a general framework for assessing the long-term stability of this compound.

Objective: To evaluate the chemical and physical stability of this compound under recommended storage conditions over an extended period.

Materials:

-

This compound (minimum of three batches).

-

Amber glass vials with Teflon-lined caps.

-

Controlled environment chambers (e.g., 2-8 °C, 25 °C/60% RH).

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS, Karl Fischer titrator).

Methodology:

-

Initial Characterization (T=0):

-

Perform a complete analysis of each batch to establish the initial purity, appearance, moisture content, and impurity profile.

-

Analytical methods (e.g., HPLC) should be stability-indicating, meaning they can separate the intact compound from its potential degradation products.

-

-

Sample Preparation and Storage:

-

Aliquot the compound into the amber glass vials.

-

For studies under inert atmosphere, purge the vials with argon or nitrogen before sealing.

-

Place the vials in the controlled environment chambers at the specified conditions.

-

-

Time Points for Testing:

-

Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

-

Analytical Testing:

-

At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay/Purity: Quantify the amount of this compound using a validated HPLC method.

-

Degradation Products: Identify and quantify any new impurities using LC-MS and compare with the T=0 profile.

-

Moisture Content: Determine the water content by Karl Fischer titration.

-

-

-

Data Evaluation:

-

Tabulate the data and analyze for any trends in degradation or changes in physical properties over time.

-

Establish a re-test period based on the time for which the compound remains within its predefined acceptance criteria.

-

Table 2: Example Stability Testing Parameters and Methods

| Test Parameter | Analytical Method | Purpose |

| Appearance | Visual Inspection | To detect physical changes (e.g., color change). |

| Assay/Purity | HPLC-UV | To quantify the active compound and determine its purity. |

| Related Substances | HPLC-UV, LC-MS | To detect, identify, and quantify degradation products. |

| Water Content | Karl Fischer Titration | To measure the moisture content. |

| Identification | FTIR, ¹H NMR, MS | To confirm the identity of the compound. |

Forced Degradation Studies

Forced degradation (stress testing) studies are crucial for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.

Table 3: Recommended Stress Conditions for Forced Degradation Studies

| Stress Condition | Typical Parameters | Potential Degradation |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Degradation of the amino and hydroxymethyl groups. |

| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h | Potential dehalogenation and other base-catalyzed reactions. |

| Oxidation | 3% H₂O₂, RT, 24h | Oxidation of the amino group. |

| Thermal | 80 °C, 72h | Thermally induced degradation. |

| Photostability | ICH Q1B conditions | Light-induced degradation. |

Logical Workflow for Stability Assessment

The following diagram outlines a logical workflow for the stability assessment of this compound.

Caption: Workflow for stability assessment of this compound.

Conclusion

An In-depth Technical Guide to (4-Amino-5-bromopyridin-3-yl)methanol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of (4-Amino-5-bromopyridin-3-yl)methanol, a key building block for the synthesis of biologically active compounds. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's properties, commercial availability, a plausible synthetic route with a detailed experimental protocol, and insights into its potential biological significance and relevant signaling pathways.

Compound Overview and Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₇BrN₂O and a molecular weight of approximately 203.04 g/mol . Its structure, featuring an aminopyridine core with bromine and methanol substituents, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Commercial Availability

This compound is available from several commercial suppliers. The table below summarizes key information from various vendors, allowing for easy comparison of purity and product numbers.

| Supplier | Catalog Number | Purity | CAS Number |

| CyclicPharma | SL13588 | >98% | 1806995-45-8 |

| Xidian Reagents | A848017 | 98% | 1806995-45-8 |

| ChemScene | CS-0037605 | ≥98% | 846036-96-2* |

*Note: ChemScene lists a CAS number for the chloro-analogue, (4-Amino-6-chloropyridin-3-yl)methanol, which is structurally related. Researchers should verify the exact structure and CAS number with the supplier before purchase.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of (4-amino-6-chloropyridin-3-yl)methanol and should be considered a starting point for optimization.

Step 1: Esterification of 4-Amino-5-bromonicotinic acid

-

To a solution of 4-amino-5-bromonicotinic acid (1 equivalent) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 4-amino-5-bromonicotinate.

Step 2: Reduction of Ethyl 4-amino-5-bromonicotinate

-

Prepare a suspension of lithium aluminum hydride (2 equivalents) in anhydrous tetrahydrofuran (THF) (15 volumes) under a nitrogen atmosphere and cool to 0°C in an ice bath.

-

Slowly add a solution of ethyl 4-amino-5-bromonicotinate (1 equivalent) in anhydrous THF (5 volumes) to the cooled suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate under reduced pressure to obtain crude this compound.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Potential Biological Significance and Signaling Pathways

While this compound itself has not been extensively studied for its biological activity, its structural motifs are present in compounds with known pharmacological properties. This suggests its potential as a key intermediate in the synthesis of novel drugs.

Potential as an Intermediate for Adenosine Kinase Inhibitors

Derivatives of aminopyridines have been investigated as inhibitors of adenosine kinase (AK). AK is an enzyme that regulates the concentration of adenosine, a signaling molecule involved in various physiological processes, including inflammation and pain.[1][2] Inhibition of AK can lead to an increase in local adenosine concentrations, producing analgesic and anti-inflammatory effects. A compound structurally related to derivatives of the title molecule, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, has been identified as a potent, orally active, non-nucleoside adenosine kinase inhibitor.[1][2] This suggests that this compound could serve as a valuable starting material for the synthesis of novel AK inhibitors.

Caption: Potential role of derivatives in adenosine kinase signaling.

Potential in Anticancer Drug Discovery

Studies on substituted imidazo[4,5-b]pyridines have shown that the presence of a bromine atom on the pyridine ring can significantly enhance antiproliferative activity against cancer cell lines.[3][4] Specifically, bromo-substituted derivatives have demonstrated potent inhibitory activity at sub-micromolar concentrations against colon carcinoma cells.[3][4] This highlights the potential of this compound as a scaffold for the development of novel anticancer agents. The exact mechanism of action for these compounds is an active area of research, but it is hypothesized that they may interfere with key signaling pathways involved in cell proliferation and survival.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and development. Its utility as a precursor for adenosine kinase inhibitors and potent antiproliferative agents makes it a compound of high interest for medicinal chemists and pharmacologists. The synthetic protocol and biological insights provided in this guide are intended to facilitate further research and development of novel therapeutics based on this versatile scaffold.

References

- 1. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Strategic Utility of (4-Amino-5-bromopyridin-3-yl)methanol in Modern Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Amino-5-bromopyridin-3-yl)methanol emerges as a highly versatile and strategically valuable building block for the synthesis of novel chemical entities in drug discovery and chemical biology. Its trifunctional nature, featuring a reactive bromine atom, a nucleophilic amino group, and a modifiable hydroxymethyl group on a pyridine scaffold, offers a multitude of synthetic possibilities. This guide elucidates the potential applications of this compound, focusing on its role as a precursor in palladium-catalyzed cross-coupling reactions, the construction of diverse heterocyclic systems, and its utility in fragment-based drug design. Detailed hypothetical experimental protocols and logical workflows are provided to illustrate its practical implementation in research settings.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of approved pharmaceuticals.[1] Its ability to participate in hydrogen bonding and its metabolic stability make it a desirable core structure. Substituted aminopyridines, in particular, are of significant interest due to their diverse biological activities.[2] The subject of this guide, this compound (CAS No. 1806995-45-8), is a trifunctional pyridine derivative with substantial potential as a chemical intermediate.[3] The strategic placement of the amino, bromo, and hydroxymethyl groups allows for selective and sequential chemical modifications, enabling the exploration of diverse chemical space in the pursuit of novel therapeutics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1806995-45-8 | [3] |

| Molecular Formula | C₆H₇BrN₂O | [3] |

| Molecular Weight | 203.04 g/mol | [3] |

| Purity | Typically ≥98% | [3] |

Synthetic Potential and Key Reactions

The reactivity of this compound is dictated by its three functional groups. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[4] Bromopyridines are generally more reactive than their chloro-analogs, often allowing for milder reaction conditions.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as a handle for introducing a wide variety of substituents into the pyridine ring.

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters to form biaryl compounds. This is a powerful method for accessing complex molecular architectures.[5]

-

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which can serve as precursors for other functional groups or as components of bioactive molecules.[6]

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines, leading to the synthesis of substituted diaminopyridines.

-

Heck Coupling: Reaction with alkenes to form substituted pyridines with alkenyl side chains.

Modification of the Hydroxymethyl and Amino Groups

The hydroxymethyl and amino groups provide additional sites for diversification.

-

Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further reactions such as reductive amination, esterification, or amide bond formation.

-

Derivatization of the Amino Group: The amino group can undergo acylation, sulfonylation, or alkylation to introduce a variety of substituents that can modulate the compound's physicochemical properties and biological activity.

-

Cyclization Reactions: The amino and hydroxymethyl groups, or their derivatives, can participate in intramolecular cyclization reactions to form fused heterocyclic systems, such as pyridothiazines or pyridoxazines, which are of interest in medicinal chemistry.

Potential Applications in Drug Discovery

The structural motifs accessible from this compound are prevalent in a wide range of biologically active compounds.

Kinase Inhibitors

The aminopyridine scaffold is a common feature in many kinase inhibitors. For instance, derivatives of 4-aminopyrido[2,3-d]pyrimidines have been developed as potent adenosine kinase (AK) inhibitors for the treatment of pain and inflammation.[7][8] The subject compound could serve as a key intermediate in the synthesis of analogs of such inhibitors, where the 5-position can be elaborated through cross-coupling reactions to probe the hydrophobic pocket of the kinase active site.

BACE1 Inhibitors for Alzheimer's Disease

Inhibitors of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) are a major focus of research for the treatment of Alzheimer's disease. Aminopyridine-based structures have been investigated as potential BACE1 inhibitors.[6] The ability to introduce diverse substituents at the 5-position of the pyridine ring via cross-coupling reactions makes this compound a valuable starting material for generating a library of compounds to screen for BACE1 inhibitory activity.

Agents for Neglected Tropical Diseases

Aminopyridine scaffolds have shown promise in the development of drugs against protozoan-caused neglected tropical diseases such as Chagas disease, leishmaniasis, and human African trypanosomiasis.[2] The versatility of this compound allows for the synthesis of novel derivatives that can be tested for efficacy against these parasites.

Experimental Protocols (Hypothetical)

The following are generalized, hypothetical protocols for key reactions involving this compound, based on standard procedures for similar substrates.

General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize a 5-aryl-(4-amino-pyridin-3-yl)methanol derivative.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed 1,4-dioxane/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 2: Illustrative Data for Suzuki-Miyaura Coupling

| Arylboronic Acid | Hypothetical Product | Hypothetical Yield (%) |

| Phenylboronic acid | (4-Amino-5-phenylpyridin-3-yl)methanol | 85 |

| 4-Methoxyphenylboronic acid | (4-Amino-5-(4-methoxyphenyl)pyridin-3-yl)methanol | 82 |

| 3-Chlorophenylboronic acid | (4-Amino-5-(3-chlorophenyl)pyridin-3-yl)methanol | 78 |

General Procedure for Oxidation of the Hydroxymethyl Group

Objective: To synthesize 4-amino-5-bromo-pyridine-3-carbaldehyde.

Materials:

-

This compound (1.0 equiv)

-

Manganese dioxide (MnO₂) (10 equiv)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve this compound in DCM in a round-bottom flask.

-

Add activated MnO₂ to the solution.

-

Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.

-

Wash the Celite pad with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.

Conclusion

This compound is a promising and versatile building block for the synthesis of a wide range of novel compounds with potential applications in drug discovery and materials science. Its trifunctional nature allows for selective and sequential modifications, providing access to diverse chemical scaffolds. The strategic use of this intermediate in palladium-catalyzed cross-coupling reactions and other transformations can significantly accelerate the discovery of new bioactive molecules. This guide provides a foundational understanding of its potential and offers a starting point for its practical application in research.

References

- 1. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cyclicpharma.com [cyclicpharma.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling with (4-Amino-5-bromopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by palladium and copper complexes, is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecular architectures, including novel heterocyclic compounds. This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of (4-Amino-5-bromopyridin-3-yl)methanol, a versatile building block in the synthesis of various biologically active molecules. The presence of amino and hydroxymethyl functionalities on the pyridine ring offers multiple points for further derivatization, making its alkynylated products valuable scaffolds in drug discovery.

Reaction Principle

The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by a transmetalation step with a copper acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt in the presence of a base. Subsequent reductive elimination yields the desired alkynyl-substituted pyridine and regenerates the active palladium(0) catalyst. The base plays a crucial role in the deprotonation of the terminal alkyne and in neutralizing the hydrogen halide byproduct formed during the reaction.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for the Sonogashira coupling of this compound is not extensively available in the literature, the following tables summarize typical reaction conditions and yields for the Sonogashira coupling of structurally similar aminobromopyridine derivatives. This data, primarily based on the work of Zhu et al. (2017) on 2-amino-3-bromopyridines, provides a strong foundation for optimizing the reaction for the target substrate.[1]

Table 1: Optimization of Reaction Conditions for a Model Sonogashira Coupling

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Copper Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | CuI (5) | Et₃N | DMF | 80 | 6 | 75 |

| 2 | PdCl₂(PPh₃)₂ (5) | - | CuI (5) | Et₃N | DMF | 80 | 6 | 82 |

| 3 | Pd(OAc)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |

| 4 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 95 |

| 5 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Piperidine | DMF | 100 | 3 | 88 |

| 6 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | Dioxane | 100 | 3 | 85 |

Data adapted from studies on analogous aminobromopyridines.

Table 2: Scope of Terminal Alkynes in Sonogashira Coupling with Aminobromopyridines

| Entry | Aminobromopyridine | Terminal Alkyne | Product | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 95 |

| 2 | 2-Amino-3-bromopyridine | 4-Ethynyltoluene | 2-Amino-3-((4-tolyl)ethynyl)pyridine | 94 |

| 3 | 2-Amino-3-bromopyridine | 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 89 |

| 4 | 2-Amino-3-bromopyridine | 1-Hexyne | 2-Amino-3-(hex-1-yn-1-yl)pyridine | 85 |

| 5 | 2-Amino-3-bromopyridine | Cyclopropylacetylene | 2-Amino-3-(cyclopropylethynyl)pyridine | 88 |

| 6 | 2-Amino-3-bromopyridine | 3,3-Dimethyl-1-butyne | 2-Amino-3-((3,3-dimethylbut-1-yn-1-yl)ethynyl)pyridine | 78 |

| 7 | 2-Amino-5-bromo-3-methylpyridine | Phenylacetylene | 2-Amino-5-(phenylethynyl)-3-methylpyridine | 93 |

| 8 | 2-Amino-3-bromo-5-(trifluoromethyl)pyridine | Phenylacetylene | 2-Amino-5-(phenylethynyl)-3-(trifluoromethyl)pyridine | 91 |

Yields are for isolated products. Data is based on the Sonogashira coupling of 2-amino-3-bromopyridine and its derivatives.[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne. The conditions are based on optimized procedures for similar substrates and should serve as a good starting point for further optimization.

Materials and Reagents

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(CF₃COO)₂ or PdCl₂(PPh₃)₂)

-

Triphenylphosphine (PPh₃) (if using a palladium source without an integrated phosphine ligand)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (Et₃N))

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure: General Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), triphenylphosphine (5 mol%), and copper(I) iodide (5 mol%) under an inert atmosphere.

-

Solvent and Base Addition: Add anhydrous DMF (to achieve a concentration of ~0.25 M of the bromopyridine) and triethylamine (2.0-3.0 eq) to the flask.

-

Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes, or by subjecting the flask to several cycles of vacuum and backfilling with inert gas.

-

Alkyne Addition: Add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine. The aqueous washes can be back-extracted with the organic solvent.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualizations

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Caption: General experimental workflow for Sonogashira coupling.

Discussion and Optimization

-

Catalyst and Ligand Selection: While Pd(CF₃COO)₂ with PPh₃ has shown high efficacy, other palladium sources like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ can also be effective. The choice of ligand can influence the reaction outcome, and for challenging substrates, more electron-rich and bulky phosphine ligands may be beneficial.

-

Copper Co-catalyst: Copper(I) iodide is the most common co-catalyst. It is crucial to use a high-purity source, as impurities can lead to the formation of alkyne homocoupling byproducts (Glaser coupling).

-

Base and Solvent: Triethylamine is a common base that also serves as a solvent in some cases. Other amine bases like diisopropylethylamine (DIPEA) or piperidine can also be used. DMF is a good polar aprotic solvent for this reaction, but others like dioxane or THF can be employed.

-

Temperature and Reaction Time: The reaction temperature can range from room temperature to over 100 °C. For the specific substrate this compound, starting with a temperature around 80-100 °C is recommended. Reaction times are typically in the range of 3-12 hours.

-

Substrate Considerations: The presence of the free amino and hydroxyl groups on the pyridine ring is generally well-tolerated in Sonogashira couplings. However, these groups could potentially coordinate to the metal catalysts. If low yields or side reactions are observed, protection of the amino or hydroxyl group might be considered, although this adds extra steps to the synthesis.

-

Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent the oxidation of the palladium(0) catalyst and to minimize alkyne homocoupling.

Conclusion

The Sonogashira coupling reaction provides an efficient method for the synthesis of novel alkynyl-substituted this compound derivatives. The provided protocols, based on well-established procedures for analogous compounds, offer a robust starting point for researchers. Optimization of the catalyst system, base, solvent, and temperature may be necessary to achieve the highest yields for specific terminal alkynes. The resulting products are valuable intermediates for the development of new therapeutic agents and other functional organic materials.

References

Application Notes and Protocols for Protecting Group Strategies in the Synthesis of (4-Amino-5-bromopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and strategies for the orthogonal protection of the amino and hydroxyl functional groups of (4-Amino-5-bromopyridin-3-yl)methanol, a key building block in the synthesis of various pharmaceutical compounds. The described methods enable selective modification of the molecule at different positions by ensuring that one functional group remains masked while the other is being chemically transformed.

Introduction

In the multi-step synthesis of complex organic molecules, the use of protecting groups is a fundamental strategy to prevent unwanted side reactions of reactive functional groups.[1] For a molecule such as this compound, which contains both a primary amino group and a primary hydroxyl group, an orthogonal protection strategy is essential. This allows for the selective deprotection of one group in the presence of the other, providing precise control over the synthetic route.[1] This document outlines the use of the tert-butoxycarbonyl (Boc) group for the protection of the amino functionality and the tert-butyldimethylsilyl (TBDMS) group for the protection of the hydroxyl moiety. These two groups are chosen for their well-established orthogonality; the Boc group is labile under acidic conditions, while the TBDMS group is typically removed with fluoride ions, allowing for their independent cleavage.[][3]

Orthogonal Protecting Group Strategy

The recommended orthogonal protection strategy for this compound involves a stepwise approach. Based on the higher nucleophilicity of the amino group compared to the hydroxyl group, the initial protection is directed towards the amino function. Silylation of alcohols is often performed under basic conditions which could also deprotonate the amino group, potentially leading to undesired N-silylation. Therefore, protecting the amino group first is the more logical and efficient sequence.

Logical Workflow for Orthogonal Protection

The following diagram illustrates the decision-making process and workflow for the orthogonal protection of this compound.

Caption: Orthogonal protection and deprotection workflow.

Experimental Protocols

Protocol 1: Protection of the Amino Group with tert-Butoxycarbonyl (Boc)

This protocol describes the selective protection of the 4-amino group of this compound.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in DCM or THF.

-

Add TEA (1.5 eq) or a catalytic amount of DMAP (0.1 eq).

-

To the stirred solution, add Boc₂O (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl (5-bromo-3-(hydroxymethyl)pyridin-4-yl)carbamate.

Quantitative Data:

| Reactant | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

|---|

| 4-Aminopyridine derivative | Boc₂O | TEA/DMAP | DCM/THF | 2-4 | 80-95 |[] |

Protocol 2: Protection of the Hydroxyl Group with tert-Butyldimethylsilyl (TBDMS)

This protocol details the protection of the primary hydroxyl group of the Boc-protected intermediate.

Materials:

-

tert-butyl (5-bromo-3-(hydroxymethyl)pyridin-4-yl)carbamate

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve tert-butyl (5-bromo-3-(hydroxymethyl)pyridin-4-yl)carbamate (1.0 eq) in anhydrous DMF.

-

Add imidazole (2.5 eq).

-

To the stirred solution, add TBDMSCl (1.2 eq) at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature overnight, monitoring by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with EtOAc (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-